1,6-Naphthalenedicarboxylic acid

Catalog No.
S15673628
CAS No.
2089-87-4
M.F
C12H8O4
M. Wt
216.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Naphthalenedicarboxylic acid

CAS Number

2089-87-4

Product Name

1,6-Naphthalenedicarboxylic acid

IUPAC Name

naphthalene-1,6-dicarboxylic acid

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C12H8O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

VAWFFNJAPKXVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(=O)O

1,6-Naphthalenedicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C12H8O4C_{12}H_8O_4. It appears as a colorless to pale yellow crystalline solid and is one of the isomers of naphthalenedicarboxylic acid. This compound is notable for its potential applications in the synthesis of high-performance polymers and metal-organic frameworks. Its structure features two carboxylic acid groups attached to a naphthalene ring, which contributes to its chemical reactivity and versatility in various applications.

Typical of dicarboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield naphthalene derivatives.
  • Reduction: Can be reduced to produce naphthalenes or other derivatives.
  • Formation of Acid Chlorides: Reacts with thionyl chloride to yield 1,6-naphthalenedicarboxylic acid dichloride, which is useful in further synthetic applications .

1,6-Naphthalenedicarboxylic acid can be synthesized through various methods:

  • Isomerization: The conjugate base of 2,6-naphthalenedicarboxylic acid can be heated to undergo isomerization to form 1,6-naphthalenedicarboxylic acid .
  • Oxidation: It can also be produced by oxidizing 2,6-diisopropylnaphthalene .
  • Direct Synthesis: Reaction of naphthalene derivatives with carbon dioxide under high pressure and temperature conditions can yield this compound.

1,6-Naphthalenedicarboxylic acid has several important applications:

  • Polymer Production: It serves as a monomer in the synthesis of high-performance polyesters such as polyethylene naphthalate (PEN), known for its strength and thermal stability.
  • Metal-Organic Frameworks: Used in the formation of metal-organic coordination polymers for applications in gas storage and separation technologies.
  • Additives: Employed as an additive in coatings and resins due to its chemical stability and reactivity.

Similar Compounds

Several compounds share structural similarities with 1,6-naphthalenedicarboxylic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Naphthalenedicarboxylic AcidC12H8O4C_{12}H_{8}O_{4}Used in high-performance polyester production
1,4-Naphthalenedicarboxylic AcidC12H8O4C_{12}H_{8}O_{4}Exhibits different polymerization properties
Phthalic AcidC8H6O4C_{8}H_{6}O_{4}Commonly used in plasticizers and resins
Terephthalic AcidC10H8O4C_{10}H_{8}O_{4}Key component in polyester production

Uniqueness

1,6-Naphthalenedicarboxylic acid is unique among these compounds due to its specific positioning of carboxyl groups on the naphthalene ring, which influences its reactivity and suitability for high-performance applications. Its ability to form stable polymers and coordination complexes sets it apart from other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.04225873 g/mol

Monoisotopic Mass

216.04225873 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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